molecular formula C13H16N2O B4878727 N-allyl-N'-(2,3-dihydro-1H-inden-5-yl)urea

N-allyl-N'-(2,3-dihydro-1H-inden-5-yl)urea

Cat. No.: B4878727
M. Wt: 216.28 g/mol
InChI Key: AJPSDQMPVILLIV-UHFFFAOYSA-N
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Description

N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is an organic compound that belongs to the class of ureas It features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, and an allyl group attached to the nitrogen atom

Biochemical Analysis

Biochemical Properties

N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea, as an indole derivative, may interact with various enzymes, proteins, and other biomolecules. Indole derivatives have been found to bind with high affinity to multiple receptors

Cellular Effects

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea may have significant effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been reported to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with allyl isocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Chemistry

N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It may exhibit pharmacological properties such as anti-inflammatory or anticancer activities, although further research is needed to fully understand its biological effects.

Industry

In the materials science field, N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea can be used in the development of polymers and resins with specific properties. Its unique structure allows for the creation of materials with enhanced mechanical strength and thermal stability.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)amide: Similar structure but with an amide group instead of a urea group.

Uniqueness

N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is unique due to the presence of both an indane moiety and an allyl group, which confer specific chemical and physical properties The urea group allows for the formation of hydrogen bonds, enhancing the compound’s interactions with biological targets and materials

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-8-14-13(16)15-12-7-6-10-4-3-5-11(10)9-12/h2,6-7,9H,1,3-5,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPSDQMPVILLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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